molecular formula C18H15ClFNO B12586783 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-05-6

5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12586783
CAS No.: 648897-05-6
M. Wt: 315.8 g/mol
InChI Key: YCCMNKQHNSIAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position, a fluorophenyl group at the 7-position, and an isopropoxy group at the 8-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro, fluorophenyl, and isopropoxy groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the fluorophenyl group can be added through a Suzuki coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

CAS No.

648897-05-6

Molecular Formula

C18H15ClFNO

Molecular Weight

315.8 g/mol

IUPAC Name

5-chloro-7-(3-fluorophenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H15ClFNO/c1-11(2)22-18-15(12-5-3-6-13(20)9-12)10-16(19)14-7-4-8-21-17(14)18/h3-11H,1-2H3

InChI Key

YCCMNKQHNSIAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)F)Cl)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.